An In-depth Technical Guide to the Physicochemical Properties of 2-(2,3-Dimethylphenoxy)acetohydrazide
An In-depth Technical Guide to the Physicochemical Properties of 2-(2,3-Dimethylphenoxy)acetohydrazide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the physicochemical properties, synthesis, and potential biological activities of 2-(2,3-Dimethylphenoxy)acetohydrazide. Due to the limited availability of specific experimental data for this particular isomer, this guide leverages data from closely related analogs to offer valuable comparative insights. The document includes a detailed, generalized experimental protocol for its synthesis, presented alongside a clear workflow diagram. Furthermore, potential signaling pathways are discussed based on the known biological activities of similar phenoxyacetohydrazide derivatives, offering a foundation for future research and drug development endeavors.
Introduction
2-(2,3-Dimethylphenoxy)acetohydrazide belongs to the class of phenoxyacetohydrazide derivatives, a group of compounds that has garnered interest in medicinal chemistry due to their diverse biological activities. Hydrazide-hydrazone compounds are known to exhibit a wide range of bioactivities, including antibacterial, anticonvulsant, anti-inflammatory, and anticancer effects[1]. This guide focuses on the 2,3-dimethyl substituted variant, providing a foundational understanding of its chemical and physical characteristics.
Physicochemical Properties
While specific experimental data for 2-(2,3-Dimethylphenoxy)acetohydrazide is scarce, its fundamental properties can be inferred and compared with its isomers.
Table 1: Physicochemical Data of 2-(2,3-Dimethylphenoxy)acetohydrazide and Its Isomers
| Property | 2-(2,3-Dimethylphenoxy)acetohydrazide | 2-(2,4-Dimethylphenoxy)acetohydrazide | 2-(3,4-Dimethylphenoxy)acetohydrazide | 2-(3,5-Dimethylphenoxy)acetohydrazide (Computed) | 2-(2,6-Dimethylphenoxy)acetohydrazide (Computed) |
| CAS Number | 134432-60-3 | 72293-69-7 | 125298-97-7 | 83798-15-6 | 64106-78-1 |
| Molecular Formula | C₁₀H₁₄N₂O₂ | C₁₀H₁₄N₂O₂ | C₁₀H₁₄N₂O₂ | C₁₀H₁₄N₂O₂ | C₁₀H₁₄N₂O₂ |
| Molecular Weight | 194.23 g/mol | 194.24 g/mol | 194.23 g/mol | 194.23 g/mol | 194.23 g/mol |
| Melting Point | Not available | 179-181 °C[2] | Not available | Not available | Not available |
| Boiling Point | Not available | Not available | 422.6 °C at 760 mmHg[3] | Not available | Not available |
| Density | Not available | Not available | 1.128 g/cm³[3] | Not available | Not available |
| logP | Not available | Not available | 1.7633[3] | 1.2[4] | 1.2[5] |
| Solubility | Not available | Not available | Not available | Not available | Not available |
| pKa | Not available | Not available | Not available | Not available | Not available |
Synthesis and Experimental Protocols
A general and reliable method for the synthesis of phenoxyacetohydrazide derivatives involves a two-step process. This procedure can be adapted for the synthesis of 2-(2,3-Dimethylphenoxy)acetohydrazide.
General Synthesis of Phenoxyacetohydrazides
Step 1: Synthesis of Ethyl 2-(2,3-Dimethylphenoxy)acetate
Substituted phenols are reacted with an appropriate ethyl haloacetate (e.g., ethyl bromoacetate or ethyl chloroacetate) in a suitable solvent like dry acetone, in the presence of a base such as anhydrous potassium carbonate. The reaction mixture is refluxed for several hours. Following the reaction, the solvent is removed, and the residue is treated with water and extracted with an organic solvent like ether to isolate the ester product[6][7].
Step 2: Synthesis of 2-(2,3-Dimethylphenoxy)acetohydrazide
The synthesized ethyl 2-(2,3-dimethylphenoxy)acetate is then dissolved in a suitable alcohol, such as ethanol, and reacted with hydrazine hydrate. The mixture is refluxed for several hours. Upon cooling, the acetohydrazide derivative typically precipitates out of the solution and can be collected by filtration, washed, and recrystallized to yield the pure product[6][8].
Experimental Workflow
Potential Biological Activities and Signaling Pathways
While the specific biological activities of 2-(2,3-Dimethylphenoxy)acetohydrazide have not been extensively reported, studies on analogous compounds provide insights into its potential therapeutic applications. Phenoxyacetohydrazide derivatives have shown promise as anti-inflammatory and anti-angiogenic agents[2][6].
The proposed mechanism for these effects involves the inhibition of key enzymes such as cyclooxygenase-1 (COX-1), cyclooxygenase-2 (COX-2), and vascular endothelial growth factor (VEGF)[6][9]. Inhibition of COX enzymes reduces the production of prostaglandins, which are key mediators of inflammation. The inhibition of VEGF can disrupt the signaling cascade that leads to the formation of new blood vessels, a process crucial for tumor growth and certain inflammatory conditions.
Conceptual Signaling Pathway
The following diagram illustrates a conceptual signaling pathway based on the activities of related phenoxyacetohydrazide derivatives.
Conclusion
2-(2,3-Dimethylphenoxy)acetohydrazide is a compound of interest within the broader class of phenoxyacetohydrazide derivatives. Although specific experimental data on its physicochemical properties are limited, this guide provides a solid foundation for researchers by presenting comparative data from its isomers and a detailed, adaptable synthesis protocol. The potential for this compound to exhibit anti-inflammatory and anti-angiogenic activities, based on the known mechanisms of related molecules, warrants further investigation. This technical guide serves as a valuable resource to stimulate and support future research into the therapeutic potential of 2-(2,3-Dimethylphenoxy)acetohydrazide.
References
- 1. Synthesis of novel phenoxyacetohydrazide compounds and evaluation therapeutic potential exhibit as anti-inflammatory and anti-angiogenic - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis of novel phenoxyacetohydrazide compounds and evaluation therapeutic potential exhibit as anti-inflammatory and anti-angiogenic - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 2-(3,4-Dimethylphenoxy)acetohydrazide|125298-97-7 - MOLBASE Encyclopedia [m.molbase.com]
- 4. 2-(3,5-Dimethylphenoxy)acetohydrazide | C10H14N2O2 | CID 3871129 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 2-(2,6-Dimethylphenoxy)acetohydrazide | C10H14N2O2 | CID 767091 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Synthesis of novel phenoxyacetohydrazide compounds and evaluation therapeutic potential exhibit as anti-inflammatory and anti-angiogenic | PLOS One [journals.plos.org]
- 7. Synthesis, spectral analysis and pharmacological study of N'- substituted-2-(5-((2,4-dimethylphenoxy)methyl)-1,3,4-oxadiazol-2-ylthio)acetohydrazides – ScienceOpen [scienceopen.com]
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